molecular formula C15H11FN4O2 B2877877 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1209822-31-0

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2877877
CAS RN: 1209822-31-0
M. Wt: 298.277
InChI Key: GYMQMNJBPWEHNL-UHFFFAOYSA-N
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Description

“N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” is a complex organic compound that contains several functional groups and structural features, including an isoxazole ring, a pyrazine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoxazole ring attached to a phenyl ring with a fluorine atom at the 4-position. This structure is further connected to a pyrazine ring through a methylene group, which is also attached to a carboxamide group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The isoxazole ring is known to undergo various reactions, including electrophilic substitution and nucleophilic addition . The carboxamide group could participate in hydrolysis and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the synthesis and characterization of new derivatives with potential biological activities. For instance, the study by Ashraf S. Hassan, T. Hafez, and Souad A. Osman (2014) focuses on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a reaction involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. The structures of the synthesized compounds were confirmed using various analytical techniques, and their in vitro cytotoxic activity was evaluated against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antiviral Activity

Another significant application is in the development of compounds with antiviral activities. A. Hebishy, Hagar T. Salama, and G. Elgemeie (2020) described a new synthesis route for novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds were tested for their in vitro anti-influenza A virus activity, showing significant antiviral activities against the bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).

Antimycobacterial Activity

Research by J. Zítko et al. (2015) on N-Phenylpyrazine-2-carboxamides highlighted their significant in vitro anti-mycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values around 10 μM for certain derivatives. This study emphasizes the potential of these compounds in developing new antimycobacterial agents, showcasing the diverse therapeutic applications of pyrazine derivatives (Zítko et al., 2015).

Antioxidant and Anti-Inflammatory Properties

P. Thangarasu, A. Manikandan, and S. Thamaraiselvi (2019) explored the synthesis of novel pyrazole derivatives for their antioxidant, anti-breast cancer, and anti-inflammatory properties. The study highlights the importance of pyrazole derivatives in medicinal chemistry and their potential as lead compounds for developing new therapeutic agents with antioxidant and anti-inflammatory activities (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological activity, which is not known based on the information available .

Future Directions

Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties. Given the biological activities associated with isoxazoles and pyrazines, this compound could potentially have interesting pharmacological properties .

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c16-11-3-1-10(2-4-11)14-7-12(20-22-14)8-19-15(21)13-9-17-5-6-18-13/h1-7,9H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMQMNJBPWEHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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